[2-(1,3-benzothiazol-2-yl)pyridin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is a complex organic compound that features a combination of benzothiazole, pyridine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Pyridine Ring Introduction: The benzothiazole derivative is then reacted with a pyridine-3-carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired pyridine linkage.
Indole Attachment: The final step involves the reaction of the intermediate with 2,3-dihydro-1H-indole under basic conditions to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism by which 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The benzothiazole and indole moieties are known to interact with proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: can be compared to other compounds with similar structures, such as:
Uniqueness
What sets 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone apart is its combination of three distinct heterocyclic systems, which can provide unique electronic and steric properties
Properties
Molecular Formula |
C21H15N3OS |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C21H15N3OS/c25-21(24-13-11-14-6-1-3-9-17(14)24)15-7-5-12-22-19(15)20-23-16-8-2-4-10-18(16)26-20/h1-10,12H,11,13H2 |
InChI Key |
BELLGXBBIAUHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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